3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid 3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16761673
InChI: InChI=1S/C14H17NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H17NO5S
Molecular Weight: 311.36 g/mol

3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC16761673

Molecular Formula: C14H17NO5S

Molecular Weight: 311.36 g/mol

* For research use only. Not for human or veterinary use.

3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid -

Specification

Molecular Formula C14H17NO5S
Molecular Weight 311.36 g/mol
IUPAC Name 3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C14H17NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)
Standard InChI Key YYPLTSZGZCLXHC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure features a central phenyl ring with three substituents:

  • A methoxy group (-OCH₃) at the 4-position.

  • A pyrrolidine-1-sulfonyl group (-SO₂-NC₄H₈) at the 3-position.

  • A prop-2-enoic acid (-CH=CH-COOH) side chain at the 1-position.

This arrangement creates a planar aromatic core with polar sulfonamide and carboxylic acid groups, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₇NO₅S
Molecular Weight311.35 g/mol
IUPAC Name3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid
Canonical SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2

The sulfonamide group introduces chirality due to the tetrahedral sulfur atom, though synthetic routes typically yield racemic mixtures unless enantioselective methods are employed .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,700–1,710 cm⁻¹ (C=O stretch), 1,340–1,360 cm⁻¹ (asymmetric S=O stretch), and 1,150–1,160 cm⁻¹ (symmetric S=O stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 8.2–8.4 ppm (vinyl protons), δ 3.8–4.0 ppm (pyrrolidine CH₂), δ 3.7 ppm (methoxy -OCH₃) .

    • ¹³C NMR: δ 170–175 ppm (carboxylic acid C=O), δ 130–135 ppm (vinyl carbons), δ 55–60 ppm (pyrrolidine carbons) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A three-step procedure is commonly employed:

  • Sulfonation of 4-Methoxy-3-aminophenol: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group.

  • Pyrrolidine Substitution: The sulfonyl chloride intermediate reacts with pyrrolidine to form the sulfonamide .

  • Knoevenagel Condensation: The resulting aldehyde undergoes condensation with malonic acid in acetic anhydride to install the propenoic acid side chain .

Reaction Conditions:

  • Step 1: 0°C, excess chlorosulfonic acid, 2 h.

  • Step 2: Room temperature, pyrrolidine in dichloromethane, 12 h.

  • Step 3: Reflux in acetic anhydride with malonic acid, 6 h.

Yield Optimization: Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields >75% .

Industrial Production Challenges

Key considerations for scale-up include:

  • Waste Management: Neutralization of acidic byproducts (HCl, H₂SO₄) requires robust scrubbing systems.

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity but increases production costs .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

PropertyExperimental ValueComputational Prediction
Melting Point192–195°C189°C (DFT)
logP (Octanol-Water)1.8 ± 0.21.72 (ALOGPS)
Aqueous Solubility2.1 mg/mL1.9 mg/mL (SwissADME)
pKa (Carboxylic Acid)4.24.3 (MarvinSketch)

The compound exhibits pH-dependent solubility:

  • < pH 4: Predominantly unionized (logP = 1.8).

  • > pH 5: Deprotonated carboxylate enhances water solubility (>10 mg/mL) .

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonamide group deactivates the phenyl ring, directing incoming electrophiles to the 5-position (meta to sulfonamide):

Compound+NO2+5-Nitro Derivative\text{Compound} + \text{NO}_2^+ \rightarrow \text{5-Nitro Derivative}

Nitration experiments show 68% yield using fuming HNO₃/H₂SO₄ at 0°C .

Nucleophilic Acyl Substitution

The carboxylic acid undergoes standard derivatization:

  • Esterification: 93% yield with ethanol/H₂SO₄.

  • Amide Formation: 85% yield using thionyl chloride/ammonia .

Sulfonamide Reactivity

The pyrrolidine sulfonyl group participates in:

  • Alkylation: Reacts with alkyl halides at the nitrogen (e.g., ethyl iodide gives N-ethylated product in 78% yield) .

  • Coordination Chemistry: Binds transition metals (Cu²⁺, Fe³⁺) through sulfonyl oxygen lone pairs .

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships

CompoundlogPEGFR IC₅₀Thermal Stability (°C)
Target Compound1.80.45 µM192
Piperidine Sulfonyl Analog2.11.2 µM185
3-(4-Sulfophenyl)prop-2-enoic Acid -0.3>10 µM210

Key trends:

  • Pyrrolidine vs. Piperidine: Smaller heterocycle improves kinase inhibition 2.7-fold.

  • Sulfonamide vs. Sulfonic Acid: Neutral sulfonamide enhances membrane permeability (logP +2.1) .

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